6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
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Overview
Description
6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the compound can yield brominated derivatives .
Scientific Research Applications
6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA gyrases, which are essential for bacterial DNA replication . This inhibition can lead to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- Oxolinic acid
- 6-Amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Uniqueness
6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-6-7-2-10-11(17-5-16-10)3-9(7)15-12(14)8(6)4-13/h2-3H,5H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFXZBCAUFYLLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC3=C(C=C12)OCO3)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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